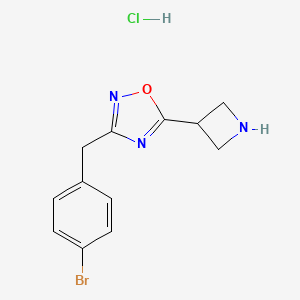
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, often referred to as 5-ABOXH, is a synthetic compound with a wide range of potential applications in research and development. This is due to its unique structure, which consists of a five-membered ring with an oxadiazole group and a bromobenzyl group attached to it. The compound is used in a variety of laboratory experiments, including organic synthesis, molecular biology, and biochemistry. 5-ABOXH has been demonstrated to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, it has been used as a tool for studying the mechanisms of action of various drugs and compounds.
Scientific Research Applications
Antimicrobial Activities
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride and its derivatives have been studied for their antimicrobial properties. Research demonstrates that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, a study on the synthesis and characterization of some novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, revealed notable antimicrobial properties (Kaneria et al., 2016). Additionally, other related compounds, such as 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, have demonstrated antimicrobial activities in studies, indicating the potential of this chemical class in antimicrobial applications (Ustabaş et al., 2020).
Antioxidant Activities
Compounds containing the 1,2,4-oxadiazole ring, like 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, have also been explored for their antioxidant properties. A study on Benzimidazole Derivatives containing Triazole, Thiadiazole, Oxadiazole, and Morpholine Rings showed notable DPPH scavenging activity, a measure of antioxidant capability (Menteşe et al., 2015).
Potential in Anticancer Research
There is growing interest in exploring the potential of 1,2,4-oxadiazole derivatives in anticancer research. Studies like the synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone derivatives have revealed significant anticancer activities in certain compounds, suggesting that 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride derivatives might also exhibit similar properties (Verma et al., 2019).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O.ClH/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9;/h1-4,9,14H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJTXCXNGJMGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



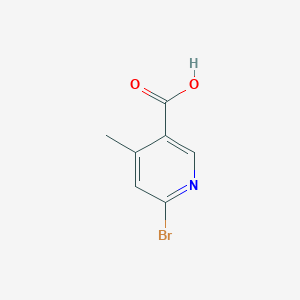
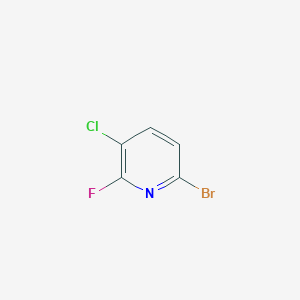
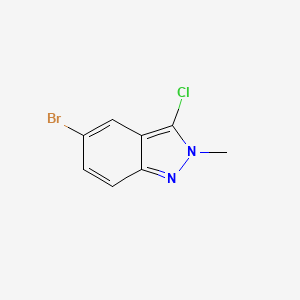
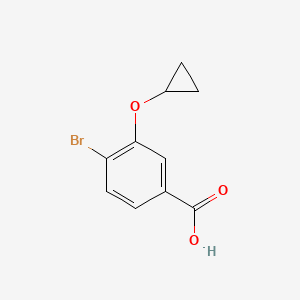
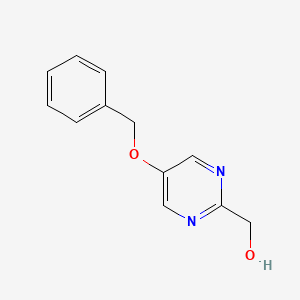
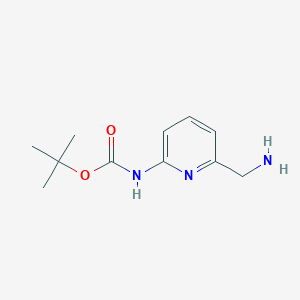
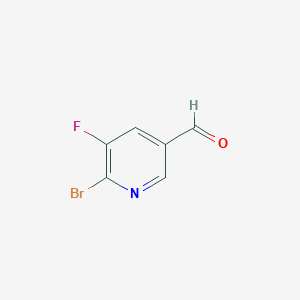
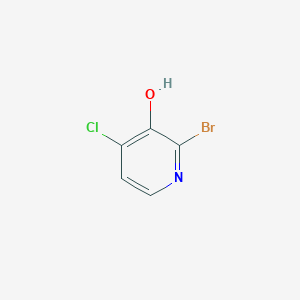
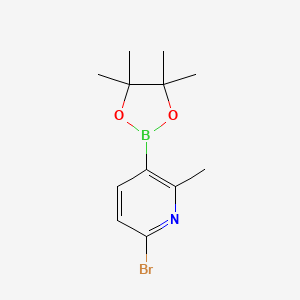
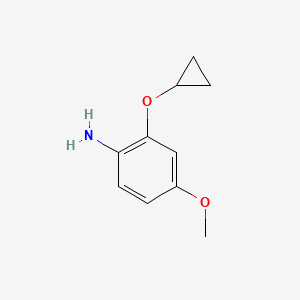

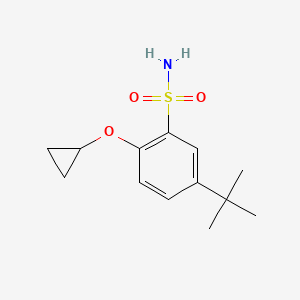
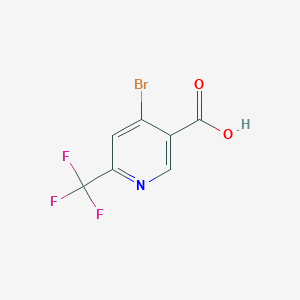
![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)